4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
Description
4-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a phenyl ring substituted with a 6-ethoxy-pyridazin-3-yl moiety. The ethoxy group on the pyridazine ring may enhance solubility and influence target binding, distinguishing it from analogs with alternative substituents or heterocycles .
Properties
IUPAC Name |
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-25-18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORQPBQIWBMKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by its functionalization and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form .
Scientific Research Applications
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridazine vs. Pyridine Derivatives
- 4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)phenyl]benzamide (): Replaces the pyridazine ring with a pyridine core.
Imidazopyridazine Derivatives (e.g., Ponatinib)
6-Ethoxy vs. 6-Hydroxy/Methoxy Groups
- 4-Chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (): Demonstrates MDR reversal via P-glycoprotein (P-gp) inhibition (EC50 = 0.8 µM).
Trifluoromethyl vs. Ethoxy Substitutions
Physicochemical and Pharmacokinetic Properties
Data extrapolated from , and 13.
- The target compound’s ethoxy group balances lipophilicity and solubility, making it more favorable for oral absorption than highly lipophilic analogs (e.g., trifluoromethyl derivatives) .
Q & A
Q. What are the key considerations for synthesizing 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide?
Answer: The synthesis typically involves coupling a chlorinated benzoyl chloride derivative with an aminopyridazine intermediate. Critical steps include:
- Coupling Reaction : Use of a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the benzoyl chloride .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates and enhance reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended for isolating high-purity product (>95%) .
Q. How can the purity and structural integrity of the compound be verified?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and ethoxy groups) via H and C chemical shifts. For example, the ethoxy group typically appears as a triplet at ~1.3 ppm (H) and ~60–65 ppm (C) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected m/z: ~395.8 for CHClNO).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How do reaction conditions influence the yield of the coupling step?
Answer: Yield optimization requires balancing kinetic and thermodynamic factors:
- Temperature : Elevated temperatures (50–80°C) accelerate coupling but may promote side reactions (e.g., hydrolysis of benzoyl chloride). Lower temperatures (0–25°C) favor selectivity .
- Reaction Time : Prolonged durations (>12 hours) risk degradation; monitor via TLC or in situ IR spectroscopy .
- Catalysis : Lewis acids (e.g., ZnCl) or DMAP can enhance reactivity in sterically hindered systems .
Q. What computational methods are effective for predicting the compound’s reactivity and bioactivity?
Answer:
- Reactivity Prediction :
- DFT Calculations : Model transition states for substitution reactions (e.g., chloro group displacement) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- Bioactivity Modeling :
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) based on the pyridazine moiety’s electron-deficient nature .
- QSAR : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from variability in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect compound solubility and toxicity thresholds .
- Structural Confounders : Impurities (e.g., residual Pd from coupling) may skew results. Validate via ICP-MS or orthogonal assays .
- Statistical Power : Replicate experiments with n ≥ 3 and apply ANOVA to assess significance .
Methodological Notes
- Contradictory Evidence : BenchChem-derived data (e.g., industrial-scale methods in ) are excluded due to reliability concerns.
- Advanced Tools : ICReDD’s computational-experimental feedback loop () is recommended for reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
